Sulforidazine

Description

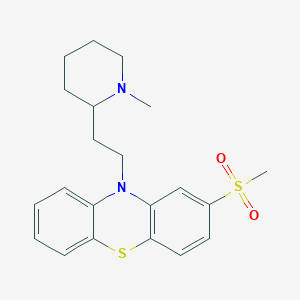

Structure

3D Structure

Properties

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGCRGJDQJIJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864531 | |

| Record name | (+/-)-Thioridazine-2-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulforidazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14759-06-9 | |

| Record name | Sulforidazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14759-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulforidazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Thioridazine-2-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulforidazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFORIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7599I244X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulforidazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121 - 123 °C | |

| Record name | Sulforidazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sulforidazine's Mechanism of Action at Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforidazine, an active metabolite of the atypical antipsychotic thioridazine (B1682328), exerts its therapeutic effects primarily through its interaction with dopamine (B1211576) receptors. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its engagement with dopamine D2 receptors. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to support advanced research and drug development efforts.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound functions as a potent antagonist at dopamine D2 receptors.[1] By blocking these receptors, it modulates the downstream signaling cascades typically initiated by dopamine. This antagonism is central to its antipsychotic properties, as the overactivity of dopaminergic pathways is a key etiological factor in psychosis.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data that define the interaction of this compound and its parent compounds with dopamine D2 receptors.

Table 1: Functional Antagonism of Dopamine D2 Receptors

| Compound | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Apomorphine-induced effect antagonism | IC50 | 6.1 | [1] |

| Mesoridazine | Apomorphine-induced effect antagonism | IC50 | 14.4 | [1] |

| Thioridazine | Apomorphine-induced effect antagonism | IC50 | 130 | [1] |

Table 2: Comparative Binding Affinity at Dopamine D2 Receptors

| Compound | Radioligand | Receptor Source | Relative Potency | Reference |

| This compound | [3H]spiperone | Rabbit striatal homogenates | Highest | [2] |

| Mesoridazine | [3H]spiperone | Rabbit striatal homogenates | Intermediate | [2] |

| Thioridazine | [3H]spiperone | Rabbit striatal homogenates | Lowest | [2] |

Note: A specific Ki value for this compound from radioligand binding assays was not identified in the reviewed literature. However, qualitative data consistently indicate its high affinity for the D2 receptor, surpassing that of thioridazine and mesoridazine.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for visualization using Graphviz.

Dopamine D2 Receptor Antagonism Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway and its antagonism by this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine Ki of this compound.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for a cAMP functional assay to determine the IC50 of this compound.

Experimental Protocols

Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in D2 receptors (e.g., rabbit striatum) or cultured cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a D2 receptor-specific radioligand (e.g., [3H]spiperone), and a range of concentrations of this compound.

-

To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay for D2 Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-induced inhibition of cAMP production.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human dopamine D2 receptor in appropriate growth medium.

-

Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

-

Assay Protocol:

-

Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Add a fixed concentration of a dopamine D2 receptor agonist (e.g., dopamine or quinpirole) to all wells (except for basal controls).

-

Simultaneously, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Incubate for a specified time to allow for the modulation of cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels in each well using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of the agonist-induced response, using non-linear regression analysis.

-

Electrophysiological Recording of Dopamine Neuron Activity

Objective: To assess the effect of this compound on the firing rate of dopamine neurons.

Methodology:

-

Slice Preparation:

-

Anesthetize an animal (e.g., a rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare acute midbrain slices containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

-

Use extracellular single-unit recording with glass microelectrodes to monitor the spontaneous firing of individual dopamine neurons, identified by their characteristic electrophysiological properties (e.g., long-duration action potentials and slow, irregular firing pattern).

-

Establish a stable baseline recording of the neuron's firing rate.

-

-

Drug Application and Data Acquisition:

-

Apply this compound to the slice via the perfusion bath at known concentrations.

-

Record the changes in the neuron's firing rate in response to the drug application.

-

To test for antagonist properties, co-apply a dopamine D2 receptor agonist to observe if this compound can block the agonist-induced inhibition of firing.

-

Wash out the drug to observe the reversal of the effect.

-

Acquire and digitize the electrophysiological data using appropriate software for offline analysis.

-

-

Data Analysis:

-

Analyze the firing rate of the neuron before, during, and after the application of this compound.

-

Quantify the change in firing rate as a percentage of the baseline activity.

-

Construct dose-response curves if multiple concentrations of this compound are tested.

-

Conclusion

This compound is a potent dopamine D2 receptor antagonist, a characteristic that underpins its antipsychotic activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The higher potency of this compound compared to its parent compound, thioridazine, highlights the critical role of metabolism in the clinical pharmacology of antipsychotic drugs. Further research, particularly to establish a definitive Ki value for this compound at the D2 receptor, will refine our understanding of its molecular interactions and aid in the development of novel therapeutics with improved efficacy and safety profiles.

References

The Chemical Architecture and Synthesis of Sulforidazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Sulforidazine, a phenothiazine (B1677639) derivative and a major active metabolite of the antipsychotic drug thioridazine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's synthesis, key chemical properties, and analytical data.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine, is a tricyclic compound belonging to the phenothiazine class of drugs.[1] Its chemical structure is characterized by a phenothiazine core, substituted at the 2-position with a methylsulfonyl group and at the 10-position with a 2-(1-methylpiperidin-2-yl)ethyl side chain. This substitution pattern is crucial for its pharmacological activity.

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine | [1] |

| CAS Number | 14759-06-9 | [1] |

| Molecular Formula | C₂₁H₂₆N₂O₂S₂ | [1] |

| Molecular Weight | 402.6 g/mol | [1] |

| Melting Point | 121-123 °C | [1] |

| logP | 4.45 | [1] |

| Physical Description | Solid, Thick Yellow Oil | [1][2] |

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound. The first is a multi-step synthesis involving a copper-catalyzed ring-formation reaction, and the second is a more direct one-pot N-alkylation reaction.

Multi-Step Synthesis Pathway

This synthetic approach, outlined by Morrow et al. (2005), involves several key transformations starting from 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide (B99878).[3] The general workflow for this synthesis is depicted in the diagram below.

Caption: Multi-step synthesis of this compound.

Experimental Protocol (Based on Morrow et al., 2005):

A detailed, step-by-step protocol for this synthesis is not publicly available in the provided search results. The general steps are as follows:

-

Acetylation: 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide is acetylated using acetic anhydride to protect the amino group, yielding 2-bromo-2'-acetamino-4'-methylsulphonyl diphenylsulfide.[3]

-

Alkylation: The acetylated intermediate is then alkylated with 2-(2-chloroethyl)-1-methylpiperidine.[3]

-

Deacylation: The acetyl protecting group is removed.[3]

-

Ring Formation: A final copper-catalyzed intramolecular cyclization reaction forms the phenothiazine ring system, yielding this compound.[3]

One-Pot N-Alkylation Synthesis

A more direct synthesis involves the N-alkylation of 2-methylsulfonylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine.[2] This method offers a potentially more efficient route to the final product.

Caption: One-pot N-alkylation synthesis of this compound.

Experimental Protocol:

The following protocol is a detailed interpretation of the manufacturing process described by ChemicalBook.[2]

-

Reaction Setup: In a suitable reaction vessel, combine 96.5 g of 2-methylsulfonylphenothiazine, 50 g of 2-(2-chloroethyl)-1-methylpiperidine, 62 g of diethyl carbonate, and 2 g of sodium methylate.[2]

-

Heating: Heat the reaction mixture at 135°C for 1 hour. Subsequently, increase the temperature to 180-190°C and maintain for an additional 2.5 hours.[2]

-

Workup:

-

After cooling, dissolve the reaction product in 500 ml of benzene.[2]

-

Extract the benzene solution with 700 ml of a 15% aqueous solution of tartaric acid.[2]

-

Wash the acidic aqueous extract with benzene.[2]

-

Add a sodium carbonate solution to the aqueous extract to precipitate the product.[2]

-

Dissolve the precipitate in benzene.[2]

-

-

Purification:

Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenothiazine ring system, the ethyl chain protons, the piperidine (B6355638) ring protons, the N-methyl protons, and the methylsulfonyl protons. The chemical shifts and coupling constants would be characteristic of their respective chemical environments. |

| ¹³C NMR | Resonances for all 21 carbon atoms, including the distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl and piperidine moieties, the N-methyl carbon, and the methylsulfonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching, and strong absorptions for the S=O stretching of the sulfonyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (402.6 g/mol ). The fragmentation pattern would likely involve cleavage of the ethyl side chain and fragmentation of the piperidine ring. Mass spectral data for this compound is noted to be available in the mzCloud database. |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. Two synthetic routes have been presented, with a more detailed experimental protocol provided for the one-pot N-alkylation method. The key physicochemical properties and expected spectroscopic data have also been summarized. This information serves as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of phenothiazine-based compounds. Further research to fully characterize the spectroscopic properties of this compound would be beneficial for the scientific community.

References

- 1. CN111039898A - Preparation method of metopimazine intermediate - Google Patents [patents.google.com]

- 2. 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride for synthesis 58878-37-8 [sigmaaldrich.com]

- 3. CN105837528B - A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine - Google Patents [patents.google.com]

Sulforidazine: An In-Depth Technical Guide to a Key Metabolite of Thioridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine (B1682328), a phenothiazine (B1677639) antipsychotic, has been utilized in the management of schizophrenia and other psychotic disorders. Its clinical efficacy and side effect profile are significantly influenced by its extensive metabolism into active metabolites. Among these, sulforidazine (thioridazine-2-sulfone) has emerged as a compound of considerable interest due to its potent pharmacological activity. This technical guide provides a comprehensive overview of this compound's role as a key metabolite of thioridazine, focusing on its metabolic pathway, pharmacokinetic properties, and analytical determination.

Metabolic Pathway of Thioridazine to this compound

Thioridazine undergoes a two-step oxidative metabolism to form this compound. The initial and rate-limiting step is the S-oxidation of thioridazine to mesoridazine (B118732) (thioridazine-2-sulfoxide). Subsequently, mesoridazine is further oxidized to this compound.[1]

The primary enzyme responsible for the conversion of thioridazine to mesoridazine and its subsequent metabolism to this compound is the cytochrome P450 enzyme CYP2D6.[1][2] Other enzymes, such as CYP1A2 and CYP3A4, are involved in other metabolic pathways of thioridazine, including 5-sulfoxidation and N-demethylation.[2][3] The significant role of CYP2D6 in this compound formation highlights the potential for genetic polymorphisms in the CYP2D6 gene to influence the pharmacokinetic variability of thioridazine and the exposure to its active metabolites.[1] Individuals with reduced CYP2D6 activity ("poor metabolizers") may exhibit higher plasma concentrations of thioridazine and lower concentrations of mesoridazine and this compound, potentially altering the therapeutic and adverse effect profile.[4]

Pharmacological Activity and Dopamine (B1211576) Signaling

Both thioridazine and its metabolites, mesoridazine and this compound, exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[5] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] Interestingly, studies have indicated that mesoridazine and this compound are more potent antagonists of dopamine D2 receptors than the parent compound, thioridazine.[6][7][8] This suggests that a significant portion of the therapeutic effect observed after thioridazine administration may be attributable to its active metabolites.

The interaction with dopamine receptors triggers a cascade of intracellular events. As antagonists, thioridazine and this compound block the binding of dopamine to the D2 receptor, which is a G protein-coupled receptor (GPCR). This prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Alterations in cAMP levels influence the activity of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of thioridazine and its primary active metabolite, this compound.

Table 1: Comparative Potency at Dopamine D2 Receptors

| Compound | IC50 for antagonizing apomorphine (B128758) effect (nM) | Reference |

| Thioridazine | 130 | [8][9] |

| Mesoridazine | 14.4 | [8][9] |

| This compound | 6.1 | [8][9] |

IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the apomorphine-induced effect, a measure of dopamine D2 receptor antagonism.

Table 2: Steady-State Plasma Concentrations in Patients Treated with Thioridazine

| Compound | Mean Plasma Concentration (µmol/L) | Condition | Reference |

| Thioridazine | 0.40 | Monotherapy (88 ± 54 mg/day) | [10] |

| Mesoridazine | 0.65 | Monotherapy (88 ± 54 mg/day) | [10] |

| This compound | 0.21 | Monotherapy (88 ± 54 mg/day) | [10] |

| Thioridazine | 1.21 | Co-administration with fluvoxamine (B1237835) | [10] |

| Mesoridazine | 2.0 | Co-administration with fluvoxamine | [10] |

| This compound | 0.56 | Co-administration with fluvoxamine | [10] |

These data illustrate the significant interindividual variability in plasma concentrations and the impact of co-administered drugs that inhibit CYP enzymes.

Experimental Protocols

In Vitro Metabolism of Thioridazine in Human Liver Microsomes

A representative experimental protocol for studying the in vitro metabolism of thioridazine is described by Wójcikowski et al. (2003).

-

Objective: To identify the human cytochrome P450 enzymes involved in the metabolism of thioridazine.

-

Methodology:

-

Incubation Mixture: Incubations are performed in a final volume of 200 µL containing human liver microsomes (0.2 mg/mL), 50 mM potassium phosphate (B84403) buffer (pH 7.4), and an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

Substrate: Thioridazine is added at various concentrations (e.g., 1-100 µM) to determine kinetic parameters.

-

Incubation Conditions: The mixture is pre-incubated for 5 minutes at 37°C, and the reaction is initiated by the addition of the NADPH-generating system. The incubation is carried out for a specified time (e.g., 20 minutes) at 37°C with gentle shaking.

-

Reaction Termination: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol.

-

Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase for HPLC analysis.

-

Inhibition Studies: To identify specific CYP450 isozymes, selective chemical inhibitors (e.g., furafylline (B147604) for CYP1A2, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4) are pre-incubated with the microsomes before the addition of thioridazine.

-

-

Data Analysis: The formation of metabolites (mesoridazine and this compound) is quantified by HPLC. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

High-Performance Liquid Chromatography (HPLC) for the Determination of Thioridazine and its Metabolites

A general HPLC method for the simultaneous determination of thioridazine and its metabolites in plasma is outlined below, based on methodologies described in the literature.[11][12]

-

Objective: To quantify the concentrations of thioridazine, mesoridazine, and this compound in biological samples.

-

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, an internal standard (e.g., promazine) is added.

-

The sample is alkalinized with a buffer (e.g., 1 M sodium carbonate, pH 11).

-

Extraction is performed by adding an organic solvent (e.g., hexane-isoamyl alcohol, 98.5:1.5, v/v) and vortexing.

-

The mixture is centrifuged, and the organic layer is transferred to a clean tube.

-

The solvent is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a small volume of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 264 nm).

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of the analytes.

-

-

Conclusion

This compound is a pharmacologically potent metabolite of thioridazine, and its formation is a critical determinant of the parent drug's overall clinical effect. The metabolism of thioridazine to this compound is primarily mediated by CYP2D6, making it susceptible to genetic polymorphisms and drug-drug interactions. The enhanced potency of this compound at dopamine D2 receptors underscores the importance of considering the metabolic profile of thioridazine in both clinical practice and drug development. A thorough understanding of the pharmacokinetics and analytical determination of this compound is essential for optimizing thioridazine therapy and for the development of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparative antidopaminergic properties of thioridazine, mesoridazine and this compound on the corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of thioridazine and its metabolites on dopaminergic function: drug metabolism as a determinant of the antidopaminergic actions of thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Greater potency of mesoridazine and this compound compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacokinetic interaction of fluvoxamine and thioridazine in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A fixed dose study of the plasma concentration and clinical effects of thioridazine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Dopamine D2 Receptor Binding Affinity of Sulforidazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforidazine is a typical antipsychotic medication belonging to the substituted benzamide (B126) class. Its therapeutic efficacy in treating psychosis is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors. A thorough understanding of its binding affinity and selectivity for the D2 receptor is crucial for elucidating its pharmacological profile, including its potential for therapeutic effects and adverse reactions. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound for the dopamine D2 receptor, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

While direct, publicly available in vitro binding affinity data for this compound is limited, this guide will leverage data from its close structural analog, sulpiride (B1682569), to provide a robust estimation of its binding characteristics. Sulpiride shares a high degree of structural similarity with this compound and its binding profile is well-characterized, making it a suitable surrogate for this analysis.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities of sulpiride for various dopamine receptor subtypes. These values, particularly for the D2 receptor, serve as a strong proxy for the expected binding profile of this compound. A lower Ki value is indicative of a higher binding affinity.

| Receptor Subtype | Test Compound | Ki (nM) | Radioligand | Cell Source |

| D1 | (-)-Sulpiride | 50000 | [³H]-SCH 23390 | Bovine Striatal Membranes |

| D2 | S-(-)-Sulpiride | 58 | [³H]-N-methylspiperone | Cell Homogenates |

| D2 | S-Sulpiride | 5.6 (Kd) | [³H]-S-sulpiride | Rat Striatal Membranes |

| D3 | S-(-)-Sulpiride | 86 | [³H]-N-methylspiperone | Cell Homogenates |

| D4 | S-(-)-Sulpiride | 1300 | [³H]-N-methylspiperone | Cell Homogenates |

Note: Ki represents the inhibition constant, and Kd represents the dissociation constant. Both are measures of the affinity of a ligand for a receptor.

Based on this data, this compound can be inferred to be a selective antagonist for the D2-like family of dopamine receptors, with the highest affinity for the D2 subtype.

Experimental Protocols: Radioligand Binding Assay

The determination of in vitro binding affinities for compounds like this compound is typically performed using a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand with a known high affinity for the receptor.

Materials:

-

Cell Membranes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: Unlabeled this compound.

-

Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., haloperidol (B65202) or butaclamol) to determine non-specific binding.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Frozen cell pellets containing the D2 receptors are thawed and homogenized in ice-cold assay buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh assay buffer.

-

The protein concentration of the membrane suspension is determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions:

-

Total Binding: Wells containing cell membranes and the radioligand.

-

Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of the non-specific agent.

-

Test Compound Competition: Wells containing cell membranes, the radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the test compound competition is plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[1][[“]][3] Upon activation by an agonist like dopamine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] this compound, as an antagonist, blocks this signaling cascade by preventing dopamine from binding to the receptor.

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

Based on the available data for its close structural analog, sulpiride, this compound is inferred to be a potent and selective antagonist of the dopamine D2 receptor. This high affinity for the D2 receptor is consistent with its clinical efficacy as an antipsychotic agent. The provided experimental protocol for a competitive radioligand binding assay offers a standardized methodology for researchers to directly determine the in vitro binding affinity of this compound and other novel compounds. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding the molecular mechanism of action of this compound and the experimental approach to its characterization. Further direct experimental validation of this compound's binding affinity is recommended to confirm these inferred properties.

References

Unveiling Sulforidazine: A Technical Deep Dive into its Antipsychotic Research Trajectory

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, history, and pharmacological profile of Sulforidazine, a phenothiazine (B1677639) derivative and active metabolite of Thioridazine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes critical pathways to offer a comprehensive understanding of this compound's role in antipsychotic research.

Introduction: The Emergence of a Potent Metabolite

This compound, also known by the brand names Imagotan, Psychoson, and Inofal, emerged from the study of the metabolic pathways of the well-known antipsychotic Thioridazine.[1][2] Developed in the mid-20th century during a period of intensive research into phenothiazine derivatives by companies like Sandoz, Thioridazine's clinical effects were discovered to be, in part, attributable to its active metabolites.[1] Among these, this compound (Thioridazine-2-sulfone) and Mesoridazine (Thioridazine-2-sulfoxide) were identified as being more potent than the parent compound, shifting the understanding of Thioridazine's mechanism of action and prompting further investigation into these psychoactive metabolites.[1][3]

The historical context of this compound is intrinsically linked to the trajectory of its parent compound, Thioridazine. Thioridazine was voluntarily withdrawn from the market worldwide by Novartis in 2005 due to concerns about cardiac arrhythmias, specifically QT prolongation. This event underscored the importance of understanding the complete pharmacological and toxicological profiles of not just parent drugs but also their active metabolites, placing a finer point on the research into compounds like this compound.

Synthesis and Physicochemical Properties

This compound is chemically designated as 10-{2-[(RS)-1-Methylpiperidin-2-yl]ethyl}-2-(methylsulfonyl)-10H-phenothiazine.[1] Its synthesis can be achieved through a multi-step process starting from 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide (B99878).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₆N₂O₂S₂ |

| Molar Mass | 402.57 g·mol⁻¹ |

| Physical Description | Solid |

| Melting Point | 121 - 123 °C |

| logP | 4.45 |

Mechanism of Action and Pharmacodynamics

The primary mechanism of action of this compound, characteristic of typical antipsychotics, is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[3] This antagonism is believed to be responsible for its antipsychotic effects in reducing positive symptoms of schizophrenia, such as hallucinations and delusions.

Receptor Binding Profile

Table 2: Comparative Potency of Thioridazine and its Metabolites

| Compound | Dopaminergic Receptor Potency | Alpha-Adrenergic Receptor Potency | Muscarinic Cholinergic Receptor Potency |

| Thioridazine | + | + | +++ |

| Mesoridazine | ++ | ++ | + |

| This compound | +++ | +++ | + |

| Note: Potency is indicated on a relative scale where +++ represents the highest potency. |

Downstream Signaling Pathways

The antagonism of the D2 receptor by this compound initiates a cascade of intracellular events. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this inhibitory effect, thereby modulating downstream signaling pathways regulated by cAMP and protein kinase A (PKA).

Experimental Protocols

Synthesis of this compound

The following protocol outlines a laboratory-scale synthesis of this compound.

Procedure:

-

Acetylation: 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide is acetylated, typically using acetic anhydride, to protect the amino group.

-

Alkylation: The resulting 2-bromo-2'-acetamino-4'-methylsulphonyl diphenylsulfide is then alkylated with 2-(2-chloroethyl)-1-methylpiperidine.

-

Deacylation: The acetyl protecting group is removed through hydrolysis.

-

Ring Formation: A final copper-catalyzed intramolecular cyclization reaction yields this compound.[1]

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor.

Materials:

-

Cell membranes from a cell line stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Test compound: this compound.

-

Reference compound: Haloperidol or unlabeled Spiperone.

-

Non-specific binding agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Butaclamol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well filter plates and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the D2 receptor according to standard laboratory procedures.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding agent.

-

Competition: Assay buffer, radioligand, cell membranes, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Clinical Investigations

While extensive clinical trial data for this compound is not widely available in English-language literature, a study published in 1975 by Sanchez et al. in the Revista de Neuro-Psiquiatría investigated the "Treatment of acute schizophrenia with this compound."[1] This study, conducted in Spanish, provides evidence of the clinical evaluation of this compound as a primary antipsychotic agent. The study included adolescent and adult male and female patients diagnosed with schizophrenia and evaluated the efficacy and adverse effects of this compound.[1] The existence of this study highlights that this compound progressed to clinical investigation as a potential standalone treatment for schizophrenia.

Conclusion and Future Directions

This compound stands as a significant example of an active metabolite possessing greater potency than its parent compound. Its discovery was a pivotal moment in understanding the complex pharmacology of Thioridazine and phenothiazines in general. The higher potency at dopamine D2 and alpha-adrenergic receptors, coupled with lower muscarinic receptor affinity, suggested a potentially distinct therapeutic and side-effect profile. While the clinical development of this compound did not lead to its widespread adoption, likely influenced by the later concerns surrounding Thioridazine, the study of such metabolites remains a critical area of research in drug development. Future research could focus on a more detailed elucidation of this compound's receptor binding kinetics and its potential for biased agonism at the D2 receptor, which may offer new insights into the development of next-generation antipsychotics with improved efficacy and tolerability.

References

- 1. [Treatment of acute schizophrenia with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-induced Sensitization of Adenylyl Cyclase: Assay Streamlining and Miniaturization for Small Molecule and siRNA Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of neuroleptic metabolites with dopaminergic, alpha adrenergic and muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulforidazine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sulforidazine, a potent antipsychotic agent and a major metabolite of thioridazine (B1682328).[1][2][3] This document outlines its chemical properties, synthesis, mechanism of action, and relevant experimental protocols, presenting a core resource for research and development.

Chemical and Physical Properties

This compound, with the CAS Number 14759-06-9 , is a phenothiazine (B1677639) derivative.[1][4][5][6] It is also known by the brand names Imagotan, Psychoson, and Inofal.[1][2][3] The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 14759-06-9 | [1][4][5][6] |

| Molecular Formula | C21H26N2O2S2 | [1][5][6][7] |

| Molecular Weight | 402.57 g·mol−1 | [1][6][7] |

| IUPAC Name | 10-{2-[(RS)-1-Methylpiperidin-2-yl]ethyl}-2-(methylsulfonyl)-10H-phenothiazine | [1] |

| Physical Description | Solid, Thick Yellow Oil | [4][5][8] |

| Melting Point | 121-123 °C | [4][5] |

| LogP | 4.45 | [5] |

| Topological Polar Surface Area | 74.3 Ų | [7] |

Synthesis and Experimental Protocols

Chemical Synthesis of this compound

A documented synthesis of this compound involves a multi-step process, which is outlined below.[1]

Methodology:

-

Acetylation: The synthesis begins with the acetylation of 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide (1) to yield 2-bromo-2'-acetamino-4'-methylsulphonyl diphenylsulfide (2).[1]

-

Alkylation: The resulting compound (2) is then alkylated using 2-(2-chloroethyl)-1-methylpiperidine (3).[1]

-

Deacylation and Ring Formation: Following alkylation, a deacylation step is performed, which is then followed by a copper-catalyzed ring-formation reaction to produce the final product, this compound.[1]

Another described manufacturing process involves heating a mixture of 2-methylsulfonylphenothiazine, 2-(2-chloroethyl)-1-methylpiperidine, diethyl carbonate, and sodium methylate.[4] The product is then purified through extraction with a tartaric acid solution, followed by precipitation and recrystallization from acetone.[4]

Analytical Protocol for Metabolite Identification

The metabolism of this compound has been investigated in rats, with metabolites identified in urine.[9]

Experimental Procedure:

-

Sample Collection: Following oral administration of this compound, 24-hour urine samples are collected.[9]

-

Metabolite Separation: The urinary metabolites are separated using high-performance liquid chromatography (h.p.l.c.).[9]

-

Metabolite Identification: The separated metabolites are then analyzed and identified using mass spectrometry or gas chromatography-mass spectrometry (g.l.c.-mass spectrometry).[9] For certain metabolites, such as phenolic derivatives, silylation of the crude urinary extract may be performed prior to h.p.l.c.-mass spectrometry analysis with a plasmaspray interface to facilitate identification.[9]

Mechanism of Action and Signaling Pathways

This compound is a typical antipsychotic, and its mechanism of action is believed to be similar to other drugs in this class, primarily through the blockade of dopamine (B1211576) D2 receptors in the brain.[8] As a metabolite of thioridazine, this compound, along with mesoridazine (B118732), is more potent than the parent compound.[1][2][3]

Experimental evidence indicates that this compound and its related metabolites can block striatal dopamine autoreceptors that are involved in modulating dopamine release.[10] The relative potencies in antagonizing the inhibitory effect of apomorphine (B128758) on dopamine release are presented in the table below.

| Compound | IC50 (nM) |

| Thioridazine | 130 |

| Mesoridazine | 14.4 |

| This compound | 6.1 |

Data from a study on electrically evoked dopamine overflow from perfused rabbit striatal slices.[10]

The significantly greater potency of this compound and mesoridazine suggests that a substantial portion of the pharmacological effects of thioridazine may be attributable to its metabolism into these active compounds.[10]

In addition to dopamine receptor antagonism, there is evidence suggesting that phenothiazine compounds may interact with sigma-1 receptors.[8] These receptors are primarily located at the endoplasmic reticulum and are involved in regulating calcium homeostasis, protein folding, and cellular stress responses.[8] Activation of sigma-1 receptors can trigger neuroprotective mechanisms, including the modulation of ion channel function and the enhancement of cellular survival pathways.[8]

The potential interaction of this compound with sigma-1 receptors may contribute to long-term therapeutic benefits beyond acute dopamine receptor antagonism, including neuroprotective effects.[8] Phenothiazines have been shown to suppress calcium mobilization from intracellular stores, an effect that may be mediated through sigma-1 receptor interactions.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. This compound [bionity.com]

- 4. This compound | 14759-06-9 [chemicalbook.com]

- 5. This compound | C21H26N2O2S2 | CID 31765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Buy this compound | 14759-06-9 [smolecule.com]

- 9. The metabolism of piperidine-type phenothiazine antipsychotic agents. I. This compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.nova.edu [scholars.nova.edu]

Sulforidazine stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the stability of sulforidazine. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this document focuses on the established scientific principles of drug degradation, methodologies for stability-indicating analysis based on related phenothiazine (B1677639) and sulfonamide compounds, and recommended storage conditions as per pharmacopeial standards. The experimental protocols and data presented herein should be considered as illustrative examples to guide the design of stability studies for this compound.

Introduction to this compound Stability

This compound is a piperidine-type phenothiazine antipsychotic agent. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy throughout its shelf life. Stability studies are essential to identify the degradation pathways and products, which helps in the development of stable formulations and the establishment of appropriate storage conditions and retest periods or shelf lives.

Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of the drug molecule.[1] These studies involve exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[2] The information gathered is used to develop and validate stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[3]

Potential Degradation Pathways

The chemical structure of this compound, featuring a phenothiazine ring, a piperidine (B6355638) side chain, and a methylsulfonyl group, suggests several potential degradation pathways. While specific degradation pathways for this compound under abiotic stress are not extensively reported, metabolic pathways can provide clues to potential chemical instabilities. Known metabolites of this compound in biological systems include this compound ring sulfoxide, the lactam of this compound, and N-desmethylthis compound ring sulphoxide.[4][5] These transformations suggest that the sulfur atom in the phenothiazine ring and the piperidine ring are susceptible to chemical modification.

General degradation pathways for phenothiazines and related compounds can include:

-

Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming sulfoxides and sulfones. The side chain can also be a site of oxidation.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, ester or amide linkages, if present in a formulation, could be susceptible.

-

Photodegradation: Phenothiazines are known to be sensitive to light, which can lead to the formation of colored degradation products and loss of potency.

Below is a generalized logical diagram illustrating potential degradation pathways for a phenothiazine derivative like this compound.

Caption: Potential Degradation Pathways of this compound.

Recommended Storage Conditions

Official storage conditions for this compound are not explicitly detailed in readily available pharmacopeias. However, based on general guidelines for pharmaceutical substances and the known properties of phenothiazines, the following storage conditions are recommended to ensure its stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | Controlled Room Temperature: 20°C to 25°C (68°F to 77°F)[6][7] | To minimize thermal degradation. Excursions permitted between 15°C and 30°C (59°F and 86°F).[8] |

| Humidity | Store in a dry place.[9] | To prevent moisture-induced degradation and physical changes. |

| Light | Protect from light.[10] | Phenothiazines are often light-sensitive, and protection from light prevents photodegradation. |

| Packaging | Well-closed, light-resistant containers.[8] | To protect from environmental factors such as moisture, light, and air. |

These recommendations are based on United States Pharmacopeia (USP) general chapters on packaging and storage requirements.[6][7][8][9]

Experimental Protocols for Stability Studies

This section outlines example protocols for forced degradation studies and the development of a stability-indicating HPLC method. These protocols are based on general practices for small molecule drugs and published methods for related compounds.[11]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

4.1.1. General Workflow for Forced Degradation

Caption: Forced Degradation Experimental Workflow.

4.1.2. Example Protocols for Stress Conditions

| Stress Condition | Example Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add an equal volume of 1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at different time points, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add an equal volume of 1 M NaOH. Heat the solution at 60°C for a specified period. Withdraw samples at different time points, neutralize with 1 M HCl, and dilute for analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a specified period. Withdraw samples at different time points and dilute for analysis. |

| Thermal Degradation | Place solid this compound powder in a thermostatically controlled oven at 80°C. Withdraw samples at different time points, dissolve in a suitable solvent, and dilute for analysis. |

| Photodegradation | Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for this purpose. The following is an example of a starting point for method development, based on methods for similar compounds.[11]

4.2.1. Example Chromatographic Conditions

| Parameter | Example Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm). A photodiode array (PDA) detector is recommended to check for peak purity. |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

4.2.2. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Summary of (Illustrative) Stability Data

The following tables present an illustrative summary of the type of quantitative data that would be generated from forced degradation studies. Note: The data in these tables is hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.

Table 1: Illustrative Results of Forced Degradation Studies

| Stress Condition | % Degradation of this compound | Number of Degradation Products |

| 0.1 M HCl (60°C, 24h) | 15.2 | 2 |

| 0.1 M NaOH (60°C, 24h) | 18.5 | 3 |

| 3% H₂O₂ (RT, 24h) | 20.1 | 4 |

| Heat (80°C, 48h) | 8.7 | 1 |

| Photolysis (ICH Q1B) | 12.3 | 2 |

Table 2: Illustrative Degradation Kinetics (Pseudo-First-Order Rate Constant, k)

| Condition | k (h⁻¹) | Half-life (t₁/₂) (h) |

| 0.1 M HCl (60°C) | 0.0068 | 101.9 |

| 0.1 M NaOH (60°C) | 0.0085 | 81.5 |

| 3% H₂O₂ (RT) | 0.0092 | 75.3 |

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the quality and safety of drug products. This technical guide has outlined the key principles and methodologies for conducting these stability assessments. While specific quantitative data for this compound is limited, the provided frameworks for understanding potential degradation pathways, recommended storage conditions, and detailed experimental protocols for forced degradation and stability-indicating HPLC method development offer a solid foundation for researchers and drug development professionals. It is imperative that comprehensive, substance-specific stability studies are performed to establish a definitive stability profile for this compound and to ensure the development of a safe and effective pharmaceutical product.

References

- 1. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.dphen1.com [library.dphen1.com]

- 9. scispace.com [scispace.com]

- 10. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. | Semantic Scholar [semanticscholar.org]

- 11. pharmtech.com [pharmtech.com]

Methodological & Application

Application Notes and Protocols for Sulforidazine Dosage Calculation in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of sulforidazine in rodent models. The following protocols and data are intended to serve as a starting point for researchers, and dose ranges may require optimization based on specific experimental goals, rodent strain, sex, and age.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in rodent models. This information is crucial for initial dose range selection and for understanding the toxicological profile of the compound.

Table 1: Lethal Dose (LD50) of this compound in Rodents

| Species | Administration Route | LD50 Value | Toxic Effects Noted |

| Rat | Oral | >10 g/kg | Hypermotility, diarrhea[1] |

| Rat | Intraperitoneal | 3800 mg/kg | Behavioral changes[1] |

| Rat | Intravenous | 24 mg/kg | Details not reported other than lethal dose[1] |

| Mouse | Oral | 520 mg/kg | Details not reported other than lethal dose[1] |

| Mouse | Subcutaneous | 138 mg/kg | Details not reported other than lethal dose[1] |

| Mouse | Intravenous | 29 mg/kg | Details not reported other than lethal dose[1] |

Table 2: Comparative Effective Doses of D2 Antagonists in Rodent Behavioral Models

| Compound | Behavioral Test | Species | Effective Dose Range (mg/kg) | Administration Route |

| Haloperidol | Catalepsy | Rat | 0.1 - 1.0 | Intraperitoneal |

| Haloperidol | Conditioned Avoidance Response | Rat | 0.05 - 0.2 | Intraperitoneal |

| Sulpiride | Apomorphine-induced Stereotypy | Rat | 2 x 100 (daily for 21 days) | Intraperitoneal[2] |

| Amisulpride | Apomorphine-induced Hypothermia (mice) & Amphetamine-induced Hypermotility (rats) | Mouse/Rat | 2 - 3 (ED50) | Not Specified[3] |

| Amisulpride | Apomorphine-induced Climbing/Grooming (mice) & Gnawing (rats) | Mouse/Rat | 19 - 115 (ED50) | Not Specified[3] |

Experimental Protocols

This compound Stock Solution Preparation

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, 0.5% methylcellulose, or a solution of 5% DMSO and 95% saline)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

pH meter

Protocol:

-

Determine the desired concentration of the stock solution based on the highest dose to be administered and the maximum injection volume for the chosen route.

-

Weigh the required amount of this compound powder using an analytical balance.

-

In a sterile vial, add a small amount of the chosen vehicle to the powder to create a paste. This helps in the proper dispersion of the compound.

-

Gradually add the remaining vehicle to the vial while continuously vortexing to ensure complete dissolution or a homogenous suspension.

-

If this compound does not fully dissolve, sonicate the suspension for 5-10 minutes.

-

Measure the pH of the solution and adjust to a physiological range (pH 6.5-7.5) if necessary, using sterile NaOH or HCl.

-

Store the stock solution protected from light, and note the stability and storage conditions as per the manufacturer's instructions or relevant literature. For short-term use, refrigeration is typically appropriate. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but freeze-thaw cycles should be avoided.

Administration of this compound to Rodents

General Considerations:

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Use appropriate handling and restraint techniques to minimize stress to the animals.

-

The volume of administration should be calculated based on the animal's body weight and should not exceed the recommended maximum volumes for the chosen route (see Table 3).

Table 3: Recommended Maximum Injection Volumes for Rodents

| Administration Route | Mouse | Rat |

| Oral (gavage) | 10 mL/kg | 10 mL/kg |

| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg |

| Subcutaneous (SC) | 5 mL/kg | 5 mL/kg |

| Intravenous (IV) | 5 mL/kg (bolus) | 5 mL/kg (bolus) |

Protocols for Different Administration Routes:

-

Oral (PO) Administration (Gavage):

-

Select a gavage needle of the appropriate size for the animal (typically 20-22 gauge for mice and 18-20 gauge for rats, with a ball tip).

-

Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.

-

Gently restrain the animal and insert the gavage needle into the esophagus, ensuring the animal swallows the tube.

-

Slowly administer the this compound solution.

-

Carefully remove the gavage needle and return the animal to its cage.

-

-

Intraperitoneal (IP) Injection:

-

Use a sterile syringe with a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.

-

Position the animal to expose the lower abdominal quadrants.

-

Insert the needle at a 30-45 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

-

Aspirate to ensure no fluid is drawn into the syringe, indicating proper placement in the peritoneal cavity.

-

Inject the this compound solution and gently withdraw the needle.

-

-

Subcutaneous (SC) Injection:

-

Use a sterile syringe with a 25-27 gauge needle.

-

Lift a fold of skin on the back of the animal, between the shoulder blades.

-

Insert the needle into the "tent" of skin and inject the this compound solution.

-

Withdraw the needle and gently massage the area to aid in the dispersion of the solution.

-

-

Intravenous (IV) Injection (Tail Vein):

-

This procedure requires significant technical skill and may require warming the animal's tail to dilate the veins.

-

Place the animal in a restraint device that allows access to the tail.

-

Use a sterile syringe with a 27-30 gauge needle.

-

Identify one of the lateral tail veins.

-

Insert the needle into the vein and slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to this compound research in rodent models.

Caption: this compound's antagonism of the Dopamine D2 receptor.

Caption: Workflow for this compound dosage studies in rodents.

References

- 1. RTECS NUMBER-SP1925000-Chemical Toxicity Database [drugfuture.com]

- 2. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Sulforidazine in Human Plasma by High-Performance Liquid Chromatography

Abstract

This application note details a sensitive and specific high-performance liquid chromatography (HPLC) method for the quantification of sulforidazine in human plasma. The described protocol utilizes a liquid-liquid extraction technique for sample preparation, followed by chromatographic separation on a narrow-bore nitrile column with ultraviolet (UV) detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of this compound concentrations in biological matrices. The protocol has a lower limit of quantification of 1.0 ng/mL.[1]

Introduction